1-Cyclopropylpentane-1,3,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylpentane-1,3,4-trione is an organic compound with the molecular formula C₈H₁₀O₃ It is characterized by a cyclopropyl group attached to a pentane backbone with three ketone functionalities at positions 1, 3, and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpentane-1,3,4-trione can be synthesized through multiple synthetic routes. One common method involves the cyclization of 1,3-difunctional alkanes. For instance, the reaction of 4-chlorobutyronitrile with a strong base can yield cyclopropyl cyanide, which can then be further processed to obtain the desired trione .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpentane-1,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Cyclopropylpentane-1,3,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of high-value chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropylpentane-1,3,4-trione involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group and ketone functionalities play a crucial role in its reactivity and interactions. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Cyclopropane: A simple cyclopropyl compound with different reactivity and applications.
1-Cyclopropylpentane: Lacks the ketone functionalities, resulting in different chemical properties.
Cyclopropyl cyanide: A precursor in the synthesis of 1-Cyclopropylpentane-1,3,4-trione
Uniqueness: this compound is unique due to its combination of a cyclopropyl group and multiple ketone functionalities.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-cyclopropylpentane-1,3,4-trione |
InChI |
InChI=1S/C8H10O3/c1-5(9)7(10)4-8(11)6-2-3-6/h6H,2-4H2,1H3 |
InChI Key |
VEMCKUVUFLIOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.